molecular formula C9H12N2O3S B14351359 L-cysteine, S-(5-amino-2-hydroxyphenyl)- CAS No. 97321-92-1

L-cysteine, S-(5-amino-2-hydroxyphenyl)-

Cat. No.: B14351359
CAS No.: 97321-92-1
M. Wt: 228.27 g/mol
InChI Key: AJRWCFGVLFPFNZ-LURJTMIESA-N
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Description

L-cysteine, S-(5-amino-2-hydroxyphenyl)- is a compound with the molecular formula C9H12N2O3S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 5-amino-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-cysteine, S-(5-amino-2-hydroxyphenyl)- typically involves multiple stepsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

L-cysteine, S-(5-amino-2-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

L-cysteine, S-(5-amino-2-hydroxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-cysteine, S-(5-amino-2-hydroxyphenyl)- involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, which is crucial for its role in biological systems. This compound can also interact with various molecular targets, including enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-cysteine, S-(5-amino-2-hydroxyphenyl)- is unique due to the presence of the 5-amino-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and development.

Properties

CAS No.

97321-92-1

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

(2R)-2-amino-3-(5-amino-2-hydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H12N2O3S/c10-5-1-2-7(12)8(3-5)15-4-6(11)9(13)14/h1-3,6,12H,4,10-11H2,(H,13,14)/t6-/m0/s1

InChI Key

AJRWCFGVLFPFNZ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1N)SC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1N)SCC(C(=O)O)N)O

Origin of Product

United States

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